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Compound of Interest

Compound Name: Amphidinolide F

Cat. No.: B1664938 Get Quote

A detailed analysis of the synthetic routes and biological implications of two complex marine

macrolides, Amphidinolide F and Amphidinolide C, reveals key differences in their

accessibility for research and development. While sharing a common intricate core, the

variation in their side chains significantly impacts the overall synthetic effort required for their

production.

Amphidinolide F and Amphidinolide C, potent cytotoxic agents isolated from marine

dinoflagellates, have garnered significant attention from the synthetic chemistry community due

to their complex molecular architectures and potential as anticancer agents. Both macrolides

feature a densely functionalized 25-membered lactone ring, two trans-configured

tetrahydrofuran moieties, and multiple stereocenters. The primary structural distinction lies in

the side chain appended to the core; Amphidinolide F possesses a shorter, truncated side

chain, whereas Amphidinolide C boasts a more extended and functionalized counterpart. This

guide provides a comparative assessment of the synthetic accessibility of these two natural

products, supported by data from their total syntheses, and explores their shared biological

target.

Structural Comparison
Amphidinolide F and Amphidinolide C share an identical macrolactone core, a feature that

has been exploited in synthetic strategies aiming to access both molecules from a common

intermediate. The divergence in their structures begins at C25, with Amphidinolide C featuring a

longer polyketide chain.
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Comparative Analysis of Total Syntheses
The most direct comparison of the synthetic accessibility of Amphidinolide F and

Amphidinolide C can be drawn from the seminal work of the Carter and Mahapatra groups, who

reported the total synthesis of both compounds. Their strategy hinged on the synthesis of a

common advanced intermediate, from which both natural products could be elaborated.

Metric
Amphidinolide F (1st
Generation)

Amphidinolide C

Longest Linear Sequence 34 steps 41 steps

Overall Yield Not explicitly reported ~2%

Key Synthetic Challenges

Construction of trans-

tetrahydrofuran rings,

macrocyclization, installation of

the C15,C18-diketone

Construction of the extended

C26-C34 side chain, in

addition to the challenges for

Amphidinolide F

The data clearly indicates that the synthesis of Amphidinolide C is a more protracted endeavor,

requiring an additional seven steps in the longest linear sequence compared to the first-

generation synthesis of Amphidinolide F. This increased step count is primarily attributed to

the construction of the more complex side chain in Amphidinolide C.

Key Experimental Protocols
The successful syntheses of both molecules relied on the development and application of

several key chemical transformations. Below are the detailed experimental protocols for two of

the most critical steps as reported in the literature.

Silver-Catalyzed Tetrahydrofuran Formation
The construction of the two trans-tetrahydrofuran rings present in the macrolactone core was a

significant hurdle. The Carter group developed a novel silver-catalyzed cyclization of a

propargyl benzoate diol to stereoselectively form the dihydrofuran precursors to the THF rings.

Protocol: To a solution of the propargyl benzoate diol in a suitable solvent such as

dichloromethane, is added a catalytic amount of a silver salt (e.g., silver tetrafluoroborate,
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AgBF₄). The reaction is typically stirred at room temperature until completion, monitored by

thin-layer chromatography. The reaction mixture is then quenched, and the product is purified

by column chromatography. This method proved to be robust and scalable, providing the

desired dihydrofuran in good yield and with high diastereoselectivity (>20:1 dr).[1]

Sulfone Alkylation and Oxidative Desulfurization
The coupling of the major fragments of the molecule was achieved using a sulfone-based

strategy. This involved the alkylation of a sulfonyl anion with an alkyl iodide, followed by an

oxidative desulfurization to unmask a ketone.

Protocol: The sulfone-containing fragment is treated with a strong base, such as lithium

hexamethyldisilazide (LHMDS), in the presence of an additive like HMPA or DMPU at low

temperature (e.g., -78 °C) to generate the corresponding carbanion. The alkyl iodide fragment

is then added to the reaction mixture, and the solution is allowed to warm to facilitate the

alkylation. Following the coupling, the resulting sulfone is oxidized to the corresponding ketone.

This is achieved by treatment with a fresh batch of strong base (e.g., LDA) and an oxidant,

such as a Davis oxaziridine, to furnish the desired diketone motif.[1]

Logical Workflow for Synthetic Strategy
The overall synthetic strategy for both molecules can be visualized as a convergent approach,

where key fragments are synthesized independently and then coupled together in the later

stages.
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Fragment Synthesis Fragment Coupling & Elaboration

Common Intermediate Coupling

C1-C8 Fragment

C18-C25 Fragment

C26-C34 Fragment (Amphidinolide C) Macrocyclization Final Product

Click to download full resolution via product page

Convergent synthetic approach to Amphidinolide F and C.

Biological Activity and Signaling Pathway
Several members of the amphidinolide family have been shown to exert their potent cytotoxic

effects through interaction with the cellular cytoskeleton, specifically by targeting actin.[2][3]

While the precise details for Amphidinolide F and C are still under investigation, it is highly

probable that they share this mechanism of action with their congeners. Amphidinolides have

been shown to either stabilize or destabilize F-actin filaments, leading to a disruption of the

dynamic actin polymerization and depolymerization processes that are essential for numerous

cellular functions, including cell division, migration, and maintenance of cell shape. The

disruption of the actin cytoskeleton ultimately triggers apoptosis, or programmed cell death,

leading to the observed cytotoxicity.
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Proposed mechanism of action for Amphidinolide F and C.

Conclusion
In conclusion, while both Amphidinolide F and Amphidinolide C are exceptionally challenging

synthetic targets, the synthesis of Amphidinolide F is demonstrably more accessible. The

primary reason for this is the less complex nature of its side chain, which translates to a shorter

and likely higher-yielding synthetic sequence. The development of a common intermediate

strategy, however, provides a valuable platform for the synthesis of both molecules and other

analogues for further biological evaluation. The potent cytotoxic activity of these compounds,

likely stemming from their interaction with the actin cytoskeleton, underscores their potential as

leads for the development of novel anticancer therapeutics. The insights gained from their total

syntheses will undoubtedly pave the way for the design and production of simplified, yet potent,

analogues with improved therapeutic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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